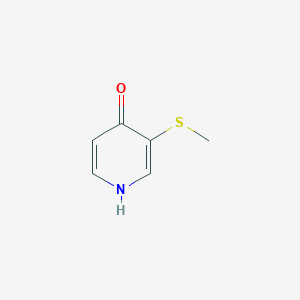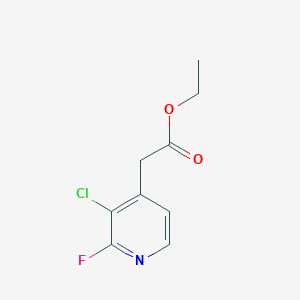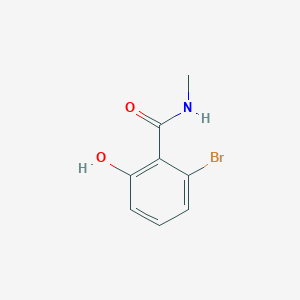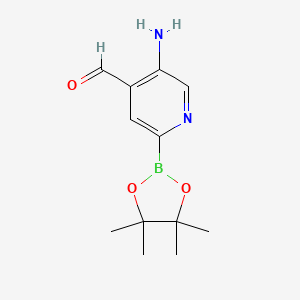![molecular formula C9H8FNO4 B14843837 [4-Fluoro-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14843837.png)
[4-Fluoro-6-(methoxycarbonyl)pyridin-2-YL]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-Fluoro-6-(methoxycarbonyl)pyridin-2-YL]acetic acid: is a fluorinated pyridine derivative This compound is of interest due to its unique chemical structure, which includes a fluorine atom, a methoxycarbonyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by further reactions to introduce the acetic acid group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the fluorine atom or the pyridine ring, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, [4-Fluoro-6-(methoxycarbonyl)pyridin-2-YL]acetic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them valuable in drug discovery and development.
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of the fluorine atom can improve the pharmacokinetic properties of drug candidates.
Industry: In the industrial sector, this compound can be used in the development of agrochemicals, materials science, and other applications where fluorinated compounds are desirable.
Mechanism of Action
The mechanism of action of [4-Fluoro-6-(methoxycarbonyl)pyridin-2-YL]acetic acid depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially enhancing its binding affinity and selectivity. The methoxycarbonyl group can also play a role in modulating the compound’s solubility and stability.
Comparison with Similar Compounds
4-Fluoropyridine: Shares the fluorine substitution but lacks the methoxycarbonyl and acetic acid groups.
6-Methoxycarbonylpyridine: Contains the methoxycarbonyl group but lacks the fluorine and acetic acid groups.
Pyridine-2-acetic acid: Contains the acetic acid group but lacks the fluorine and methoxycarbonyl groups.
Uniqueness: [4-Fluoro-6-(methoxycarbonyl)pyridin-2-YL]acetic acid is unique due to the combination of the fluorine atom, methoxycarbonyl group, and acetic acid moiety. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H8FNO4 |
|---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
2-(4-fluoro-6-methoxycarbonylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H8FNO4/c1-15-9(14)7-3-5(10)2-6(11-7)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) |
InChI Key |
XZHJVNMHIXUVIA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)CC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Propyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14843754.png)
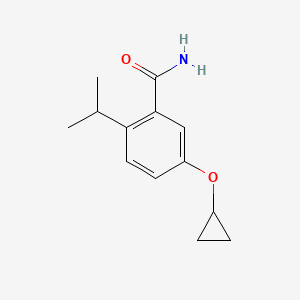
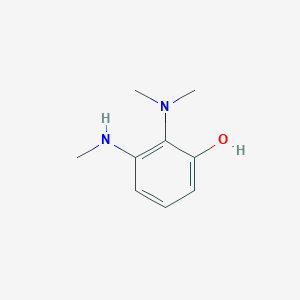
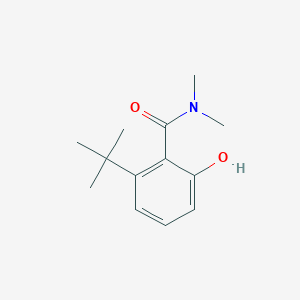
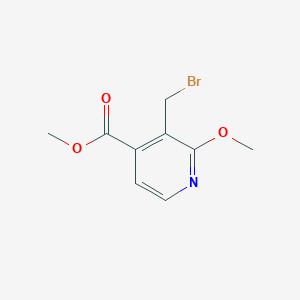
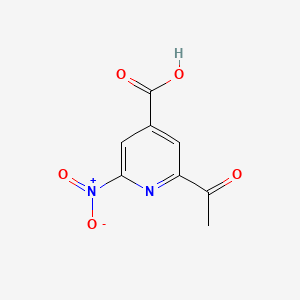
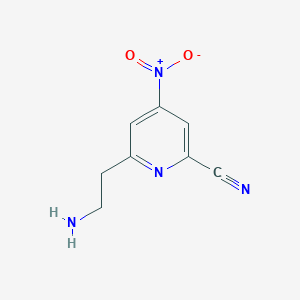
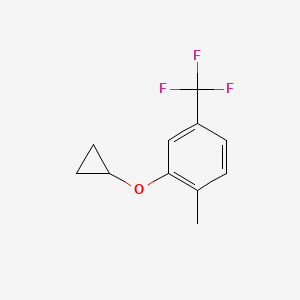
![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde](/img/structure/B14843803.png)
